
N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE is a chemical compound with a complex structure that includes a piperazine ring, a carbothioamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves the reaction of piperazine derivatives with chlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- N-(2-Chlorophenyl)-4-phenyl-1-piperazinecarbothioamide
Uniqueness
N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
89007-44-3 |
|---|---|
Molecular Formula |
C15H16ClN5S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-pyrazin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C15H16ClN5S/c16-12-3-1-2-4-13(12)19-15(22)21-9-7-20(8-10-21)14-11-17-5-6-18-14/h1-6,11H,7-10H2,(H,19,22) |
InChI Key |
JVZPDIHPOQUMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=S)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B8666686.png)
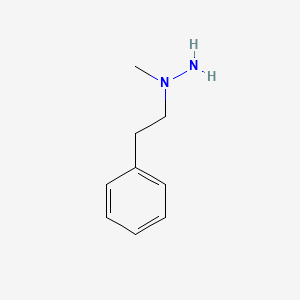
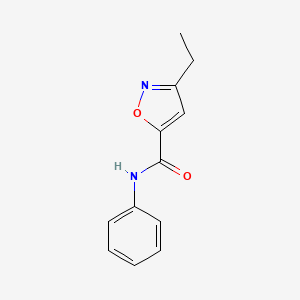
![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8666715.png)
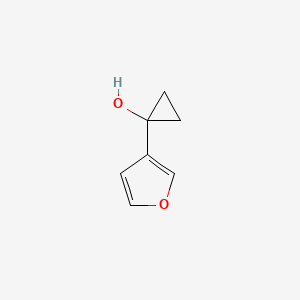
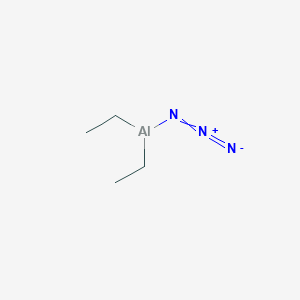
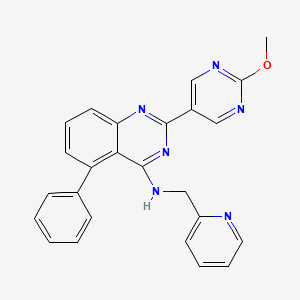
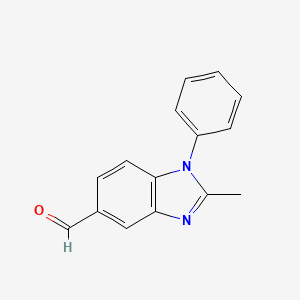
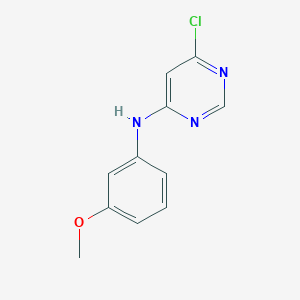
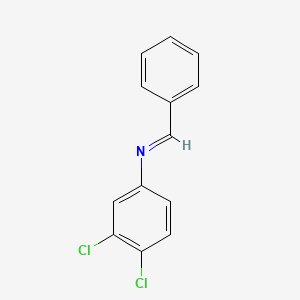
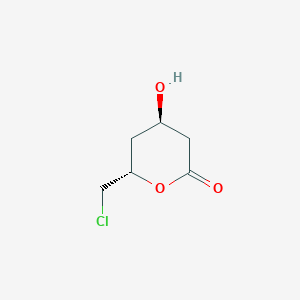
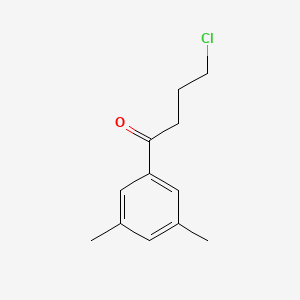
![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)
![Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B8666791.png)
